molecular formula C16H17N B047234 (3R,4R)-rel-3,4-Diphenylpyrrolidine CAS No. 119067-17-3

(3R,4R)-rel-3,4-Diphenylpyrrolidine

Cat. No.: B047234
CAS No.: 119067-17-3
M. Wt: 223.31 g/mol
InChI Key: KCUJZQHVIDHUQU-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-rel-3,4-Diphenylpyrrolidine is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and organic synthesis. The pyrrolidine ring is a privileged saturated scaffold widely used in drug discovery due to its ability to explore pharmacophore space efficiently, contribute to the stereochemistry of a molecule, and provide increased three-dimensional coverage due to the ring's non-planarity, a phenomenon known as "pseudorotation" . The presence of two phenyl substituents on the chiral 3 and 4 positions of the pyrrolidine ring makes this compound a valuable intermediate for the development of novel bioactive molecules. Researchers can utilize this scaffold to create compounds that interact with enantioselective proteins, such as receptors and enzymes, where the spatial orientation of substituents is critical for binding affinity and biological activity . This compound is particularly useful as a building block in the synthesis of potential pharmaceutical agents, where the pyrrolidine core is frequently found in compounds investigated for a range of therapeutic areas . Furthermore, its structure makes it a candidate for developing ligands and organocatalysts for asymmetric synthesis . This product is intended for research applications in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R)-3,4-diphenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUJZQHVIDHUQU-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Stereochemical Analysis of Diphenylpyrrolidines

Spectroscopic Methods for Stereoisomer Differentiation

Spectroscopic techniques are indispensable for differentiating between stereoisomers. These methods provide detailed information about the three-dimensional arrangement of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the relative stereochemistry of diastereomers, such as the cis and trans isomers of 3,4-diphenylpyrrolidine (B13984425). The distinction is primarily achieved by analyzing the through-bond scalar coupling constants (J-couplings) between protons on the pyrrolidine (B122466) ring, particularly the vicinal coupling constant (³JHH) between the protons at the C3 and C4 positions. nmrwiki.orgmdpi.com

The magnitude of ³JHH is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. libretexts.org

For the trans isomer, such as (3R,4R)-rel-3,4-Diphenylpyrrolidine, the protons at C3 and C4 are typically in a pseudo-axial/axial or pseudo-equatorial/equatorial relationship, leading to characteristic coupling constants. A larger coupling constant is generally expected for a trans-diaxial arrangement (dihedral angle ~180°), while a smaller coupling constant is observed for a cis relationship (dihedral angle ~0-60°). libretexts.org

For the cis isomer, the protons at C3 and C4 would exhibit a different dihedral angle, resulting in a distinct ³JHH value compared to the trans isomer.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide through-space correlations between protons. In the context of 3,4-diphenylpyrrolidine, a NOESY spectrum can reveal spatial proximities between the phenyl groups and the pyrrolidine ring protons, further confirming the cis or trans relative configuration. mdpi.com For instance, in the cis isomer, a cross-peak between the C3 and C4 protons would be expected, which would be absent or weaker in the trans isomer.

Table 1: Representative NMR Data for Stereochemical Assignment This interactive table illustrates the kind of data used in NMR for distinguishing between cis and trans isomers. The values are representative for 3,4-disubstituted pyrrolidines.

ParameterExpected Value for trans-IsomerExpected Value for cis-IsomerRationale
3JH3-H4~8-12 Hz~2-6 HzThe vicinal coupling constant is dependent on the dihedral angle (Karplus relationship). A larger angle in the trans isomer results in a larger coupling constant. libretexts.org
NOESY H3↔H4Weak/AbsentStrongProtons are closer in space in the cis configuration, leading to a stronger Nuclear Overhauser Effect. mdpi.com

Note: Actual chemical shifts (δ) and coupling constants (J) are highly dependent on the solvent and specific substitution patterns.

Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are powerful for determining the absolute configuration of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. springernature.com Enantiomers produce mirror-image ECD spectra.

For (3R,4R)-3,4-Diphenylpyrrolidine and its enantiomer (3S,3S)-3,4-Diphenylpyrrolidine, the ECD spectra would be equal in magnitude but opposite in sign. The sign of the Cotton effects in the spectrum can be correlated to the absolute configuration by comparison with the spectra of structurally related compounds of known configuration or, more reliably, through quantum-chemical calculations. Theoretical prediction of the ECD spectrum for a specific enantiomer (e.g., 3R,4R) and its comparison with the experimental spectrum allows for an unambiguous assignment of the absolute stereochemistry.

X-ray Crystallography for Molecular Conformation and Absolute Stereochemistry

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its conformation and absolute stereochemistry. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of each atom in the crystal lattice.

For a chiral compound like this compound, obtaining a suitable single crystal of one enantiomer allows for the determination of its absolute configuration. nih.gov This is achieved through the analysis of anomalous dispersion effects, which are small differences in the diffraction pattern that arise from the interaction of X-rays with the core electrons of the atoms. The Flack parameter, derived from the X-ray data, is a critical value used to confidently assign the absolute structure. A value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.

Table 2: Representative X-ray Crystallography Data This table shows typical parameters obtained from a single-crystal X-ray diffraction experiment.

ParameterDescriptionExample Value
Crystal SystemThe crystal lattice's symmetry class.Monoclinic
Space GroupThe set of symmetry operations for the crystal.P2₁/c
Unit Cell DimensionsThe lengths and angles of the unit cell.a, b, c (Å); α, β, γ (°)
Flack ParameterA value to determine the absolute stereochemistry.0.05(3)

Note: The data presented are illustrative for a small organic molecule.

Chromatographic Methods for Chiral Resolution and Enantiomeric Purity Assessment

Chromatographic techniques are essential for separating the enantiomers of a racemic mixture and for assessing the enantiomeric purity of a chiral compound.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a widely used and effective method for the separation of enantiomers. nih.govspringernature.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and commercialized under trade names like Chiralpak® and Chiralcel®, are particularly versatile. nih.govnih.gov

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. Differences in the stability of these complexes lead to different retention times for the two enantiomers, allowing for their separation. The choice of mobile phase (a mixture of solvents like hexane (B92381) and an alcohol) and additives can be optimized to achieve baseline resolution of the enantiomeric peaks. researchgate.netresearchgate.net This technique is crucial for determining the enantiomeric excess (e.e.) of a sample.

Table 3: Example of a Chiral HPLC Method for Diphenylpyrrolidine Enantiomers This interactive table outlines a typical set of conditions for the chiral separation of enantiomers.

ParameterCondition
Column Chiralpak® IA (Immobilized amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25 °C

Note: These conditions are representative and may require optimization for specific analytes.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte. springernature.comnih.gov Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used in CE. mdpi.com

In this method, enantiomers migrate at different rates through a capillary due to their differing interactions with the chiral selector. springernature.comnih.gov Anionic cyclodextrins, such as sulfated β-cyclodextrin, are often effective for separating basic compounds like pyrrolidines. nih.gov The degree of separation can be fine-tuned by adjusting the type and concentration of the cyclodextrin (B1172386), the pH of the electrolyte, and the applied voltage. The use of dual cyclodextrin systems, combining a charged and a neutral cyclodextrin, can sometimes enhance separation selectivity. nih.gov

Table 4: Illustrative Capillary Electrophoresis Method for Chiral Separation This interactive table presents typical parameters for a chiral CE method.

ParameterCondition
Chiral Selector Sulfated-β-Cyclodextrin
Selector Conc. 10-20 mM
Background Electrolyte 50 mM Phosphate Buffer
pH 2.5
Voltage 20-30 kV
Capillary Fused Silica, 50 µm i.d., 60 cm total length
Detection UV at 214 nm

Note: Method parameters are illustrative and require optimization for the specific compound.

Applications in Advanced Organic Synthesis and Catalysis

Pyrrolidine (B122466) Derivatives as Chiral Organocatalysts

Chiral pyrrolidines have become a cornerstone of organocatalysis, a field that uses small, metal-free organic molecules to catalyze chemical reactions. mdpi.comnih.gov Since the pioneering work demonstrating that the amino acid L-proline can catalyze asymmetric aldol (B89426) reactions, a multitude of pyrrolidine-based catalysts have been developed. nih.gov These catalysts typically operate through the formation of nucleophilic enamine intermediates or electrophilic iminium ions with carbonyl substrates, effectively controlling the stereochemical outcome of the transformation. mdpi.comsciforum.net The substituents on the pyrrolidine ring play a crucial role in creating a specific chiral environment that directs the approach of the reacting partners. mdpi.com

Role in Asymmetric Transformations (e.g., Michael Additions, Cycloadditions)

Pyrrolidine-based organocatalysts are exceptionally effective in promoting a variety of asymmetric transformations, most notably Michael additions and cycloaddition reactions. mdpi.com In Michael additions, these catalysts facilitate the conjugate addition of nucleophiles (like ketones or aldehydes) to α,β-unsaturated acceptors (like nitroolefins). mdpi.comresearchgate.net For instance, diarylprolinol silyl (B83357) ethers, which are derivatives of proline, are highly successful in catalyzing the addition of aldehydes to nitroalkenes, producing γ-nitroaldehydes with excellent enantioselectivity. mdpi.com

Similarly, in [3+2] cycloadditions, the reaction between an azomethine ylide (generated from an iminoester) and an alkene dipolarophile provides direct access to highly substituted, enantioenriched pyrrolidines. mappingignorance.orgnih.govnih.govrsc.org The catalyst, often a copper-pyrrolidine ligand complex, dictates the facial selectivity of the dipole's approach to the dipolarophile, thereby controlling the stereochemistry of the newly formed chiral centers. nih.govacs.org The versatility of this method allows for the creation of complex pyrrolidine structures with multiple contiguous stereocenters. mappingignorance.org

Table 1: Performance of Pyrrolidine-Based Organocatalysts in Asymmetric Michael Additions

Catalyst Type Reaction Substrates Enantiomeric Excess (ee) Reference
(S)-Diphenylprolinol silyl ether Michael Addition Acetaldehyde and nitroolefins 94–96% mdpi.com
Bifunctional squaramide-pyrrolidine Michael Addition Nitromethane and α,β-unsaturated aldehydes 92% mdpi.com
Proline-based tripeptides Michael Addition Ketones and nitroolefins up to 81% mdpi.com

Application in Enantioselective Polymerization

The principles of stereocontrol exerted by chiral catalysts have been extended to the field of polymer chemistry. Enantioselective polymerization is a powerful strategy for creating stereoregular polymers, where the repeating units have a specific and consistent chirality. nih.gov This stereoregularity can lead to materials with highly ordered structures and unique properties, such as improved thermal stability and crystallinity. nih.gov

Chiral catalysts can selectively polymerize one enantiomer from a racemic mixture of monomers, a process known as kinetic resolution. In the context of ring-opening polymerization (ROP), catalysts can be designed to preferentially open and polymerize one enantiomer of a cyclic monomer like a lactone or an epoxide. nih.gov While metal-based catalysts are more common in this area, the fundamental concepts of stereochemical control are shared with organocatalysis. For example, bimetallic cobalt complexes featuring chiral salen ligands have demonstrated exceptional reactivity and selectivity (>99% ee) in the ROP of epoxides with CO2 to form polycarbonates. The stereochemistry of the ligand framework is crucial for determining the enantiomeric preference of the polymerization. nih.gov

Pyrrolidine Scaffolds as Ligands for Metal-Mediated Catalysis

Beyond organocatalysis, the chiral pyrrolidine scaffold is a fundamental component in the design of ligands for asymmetric transition metal catalysis. mdpi.comacs.org In this context, the pyrrolidine unit is not the direct catalyst but serves to create a chiral coordination sphere around a metal center (e.g., copper, palladium, ruthenium, iridium). acs.orgrsc.orgacs.org This chiral environment influences the binding of substrates to the metal and directs the stereochemical course of the reaction.

Design and Synthesis of Chiral Ligands for Enantioselective Processes

The synthesis of chiral pyrrolidine-based ligands is a critical area of research, as the ligand's structure directly impacts catalytic performance. nih.gov These syntheses often start from readily available chiral precursors, such as the amino acid proline or tartaric acid. mdpi.comnih.gov A common strategy involves the functionalization of the pyrrolidine ring at various positions to introduce coordinating atoms (like phosphorus, nitrogen, or oxygen) that can bind to a metal. researchgate.net

For example, an unprecedented ligand-controlled regiodivergent copper(I)-catalyzed asymmetric [3+2] cycloaddition was developed using different chiral pyrrolidine-based ligands. This demonstrates that the ligand structure can be finely tuned to control not only enantioselectivity but also regioselectivity, allowing access to different constitutional isomers from the same set of starting materials. acs.org The synthesis of these ligands often involves multi-step sequences to build the desired architecture with precise stereochemical control. mdpi.com

Influence of Ligand Stereochemistry on Catalytic Performance

The stereochemistry of the pyrrolidine ligand is paramount to the success of an asymmetric metal-catalyzed reaction. Subtle changes in the spatial arrangement of substituents on the ligand can lead to dramatic differences in the yield and enantioselectivity of the product. acs.org

A clear example is the copper-catalyzed asymmetric 1,3-dipolar cycloaddition of iminoesters with enones. acs.org In one study, using a specific chiral P,N-ligand (L1) resulted in one regioisomeric pyrrolidine product with high yield (88%) and enantioselectivity (>99% ee). However, simply switching to a different commercially available chiral ligand (L2) under slightly modified conditions led to the formation of the opposite regioisomer in high yield (87%) and enantioselectivity (92% ee). acs.org This highlights the profound influence of the ligand's stereochemical and electronic properties on the transition state of the reaction, enabling selective formation of different stereoisomers. This principle of "ligand control" is a powerful tool for synthetic chemists.

Table 2: Ligand-Controlled Regiodivergent Synthesis of Chiral Pyrrolidines

Metal/Ligand Solvent Temperature (°C) Product Regioisomer Yield Enantiomeric Excess (ee) Reference
Cu(I) / L1 THF/MTBE -30 3aa 88% >99% acs.org

Role as Key Intermediates in the Synthesis of Complex Organic Molecules

Chiral pyrrolidines are not only valuable as catalysts and ligands but also serve as essential building blocks in the synthesis of more complex molecules, particularly pharmaceuticals and natural products. nih.govacs.org The pyrrolidine ring often forms the core structure of a target molecule, with its substituents providing handles for further chemical elaboration.

The stereoselective synthesis of pyrrolidine derivatives is often the first critical phase in a total synthesis campaign. nih.gov For example, the anti-viral drug Daclatasvir, used to treat Hepatitis C, is synthesized starting from a protected proline derivative. The synthesis involves alkylation, amidation, and deprotection steps to build a complex bis-imidazole structure onto the pyrrolidine core. nih.gov Similarly, the synthesis of the kinase inhibitor Tofacitinib (CP-690,550), used for treating rheumatoid arthritis, is built around a 3,4-disubstituted piperidine (B6355638) ring, a close relative of pyrrolidine. Studies on its synthesis revealed that only the (3R,4R)-stereoisomer possessed the desired biological activity, underscoring the critical importance of stereochemistry which is established using chiral intermediates. nih.gov These examples demonstrate that access to enantiomerically pure pyrrolidine intermediates is crucial for the efficient and stereocontrolled synthesis of complex, biologically active molecules. nih.govacs.org

Building Blocks for Pyrrolidine-Containing Polycyclic Architectures

The rigid and stereochemically defined nature of substituted pyrrolidines makes them excellent building blocks for the construction of complex polycyclic systems. nih.gov The synthesis of such intricate molecules often relies on the use of chiral precursors that guide the stereochemical outcome of subsequent reactions.

Pyrrolidine derivatives are central to the synthesis of numerous natural products and pharmaceutical agents. nih.gov For example, derivatives of proline, a fundamental pyrrolidine-containing amino acid, are used in the synthesis of drugs like Avanafil and Elbasvir. nih.gov These syntheses showcase how the pyrrolidine ring can be incorporated into larger, more complex structures.

In the context of diphenylpyrrolidines, a study on cis-3,4-diphenylpyrrolidine derivatives demonstrated their potential as potent inverse agonists of the retinoic acid-related orphan receptor γt (RORγt), a target for autoimmune diseases. nih.gov While this application does not involve the construction of a fused polycyclic system in the traditional sense, it highlights how the stereochemical and conformational properties of a highly substituted pyrrolidine ring can be pivotal for biological activity within a larger molecular entity. nih.gov

The synthesis of polycyclic frameworks containing a pyrrolidine ring can be achieved through various synthetic strategies, including cycloaddition reactions and tandem cyclizations. The specific stereochemistry of (3R,4R)-rel-3,4-Diphenylpyrrolidine would make it a valuable chiral building block in such endeavors, enabling the synthesis of enantiomerically pure and structurally complex polycyclic molecules.

Application Area Pyrrolidine Derivative Resulting Structure/Target Significance
Pharmaceutical Synthesis(S)-ProlinolAvanafilDemonstrates the use of a simple pyrrolidine derivative as a key building block for a pharmaceutical agent. nih.gov
Medicinal Chemistrycis-3,4-Diphenylpyrrolidine derivativesRORγt inverse agonistsHighlights the importance of the stereochemistry of substituted pyrrolidines for biological activity. nih.gov
Polycyclic SynthesisGeneral 3,4-disubstituted pyrrolidinesFused and bridged polycyclic systemsThe defined stereochemistry of the starting pyrrolidine can control the stereochemical outcome of the final polycyclic product.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies for Stereochemical Control

The precise control of stereochemistry is fundamental to the utility of chiral pyrrolidines. Future research will undoubtedly focus on the development of novel synthetic strategies that are not only efficient and selective but also adhere to the principles of green chemistry.

Organocatalysis and Biocatalysis: The use of organocatalysis for the stereoselective synthesis of 3,4-disubstituted pyrrolidine (B122466) derivatives has shown significant promise. Methodologies such as organocatalytic Michael additions followed by reductive cyclization are being explored to construct the chiral pyrrolidine core. A key area of future development will be the design of new organocatalysts that can provide high yields and stereoselectivity under mild and environmentally benign conditions.

Biocatalysis offers another avenue for sustainable synthesis. The use of enzymes could enable highly selective transformations under aqueous conditions, reducing the reliance on traditional organic solvents and reagents. Research into identifying or engineering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of diphenylpyrrolidine derivatives is a promising frontier.

Sustainable Approaches: Green chemistry principles are increasingly being integrated into synthetic planning. This includes the use of renewable starting materials, solvent-free reaction conditions, and the development of catalytic systems that can be easily recovered and reused. For instance, the development of solid-supported catalysts or the use of alternative energy sources like microwave or ultrasound irradiation could lead to more sustainable synthetic routes.

Synthetic ApproachKey Features & AdvantagesRepresentative Research Areas
Organocatalysis Metal-free, mild reaction conditions, high stereoselectivity.Development of novel chiral amine and phosphine (B1218219) organocatalysts.
Biocatalysis High enantioselectivity, aqueous reaction media, biodegradable catalysts.Enzyme screening and engineering for pyrrolidine synthesis.
Green Chemistry Use of renewable resources, waste reduction, energy efficiency.Solvent-free reactions, reusable catalysts, alternative energy sources.

Advanced Computational Approaches for Predictive Design and Reaction Optimization

Computational chemistry is poised to play an increasingly integral role in the development of synthetic methodologies for complex molecules like (3R,4R)-rel-3,4-diphenylpyrrolidine. In silico studies can provide valuable insights into reaction mechanisms, predict the stereochemical outcome of reactions, and guide the design of more effective catalysts.

Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model transition states and reaction pathways. This allows for a deeper understanding of the factors that govern stereoselectivity in reactions such as cycloadditions and organocatalytic processes. For instance, computational analysis of the chiral binding pockets of catalysts can help in understanding and predicting enantioselectivity. By simulating the interactions between a catalyst, substrates, and solvent, researchers can rationally design catalysts with improved performance.

Reaction Optimization: Machine learning algorithms and other data-driven approaches are emerging as powerful tools for reaction optimization. By analyzing large datasets of reaction outcomes, these models can identify the optimal reaction conditions (e.g., temperature, solvent, catalyst loading) to maximize yield and selectivity. This can significantly reduce the experimental effort required for process development.

Computational ToolApplication in Pyrrolidine SynthesisPotential Impact
Density Functional Theory (DFT) Modeling transition states, predicting stereochemical outcomes.Rational design of more selective catalysts and reaction conditions.
Molecular Dynamics (MD) Simulating catalyst-substrate interactions and solvent effects.Understanding the origins of stereoselectivity.
Machine Learning (ML) Optimization of reaction parameters from large datasets.Accelerated development of high-yielding and selective synthetic protocols.

Expansion of Catalytic Applications to New Chemical Transformations

While much research has focused on the synthesis of chiral pyrrolidines, there is growing interest in using them as catalysts and ligands in a broader range of chemical transformations. The unique stereoelectronic properties of the 3,4-diphenylpyrrolidine (B13984425) scaffold make it an attractive candidate for inducing chirality in various reactions.

Organocatalysis: Derivatives of 3,4-diphenylpyrrolidine have the potential to act as effective organocatalysts. Their rigid, C2-symmetric-like backbone can create a well-defined chiral environment around a catalytic center. Future research will likely explore their application in a variety of asymmetric reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions. The synthesis of novel pyrrolidine-based organocatalysts with bulky substituents has been shown to be effective in the Michael addition of aldehydes to nitroolefins.

Ligand Development for Metal Catalysis: Chiral pyrrolidines are well-established as effective ligands in transition metal catalysis. The development of new phosphine or N-heterocyclic carbene (NHC) ligands incorporating the (3R,4R)-3,4-diphenylpyrrolidine framework could lead to highly efficient and selective catalysts for a variety of transformations, such as asymmetric hydrogenation, cross-coupling reactions, and cycloadditions. For example, chiral gold(I) complexes bearing ligands with a C2-symmetric 2,5-diarylpyrrolidine have been synthesized and tested in intramolecular cycloadditions.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to industrial production presents significant challenges. Flow chemistry and automated synthesis platforms offer promising solutions for the scalable and efficient production of this compound and its derivatives.

Continuous Flow Synthesis: Performing reactions in continuous flow reactors offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. The development of robust flow chemistry protocols will be crucial for the large-scale synthesis of this compound. Research has demonstrated the successful application of polymer-supported cis-pyrrolidine catalysts in a continuous-flow process, which showed an acceleration of the reaction rate and an increase in diastereoselectivity compared to batch systems acs.org. This highlights the potential for developing scalable and efficient continuous manufacturing processes for chiral pyrrolidines.

Automated Synthesis Platforms: The integration of flow chemistry with automated systems, including robotic platforms and real-time reaction monitoring, can enable high-throughput screening of reaction conditions and the rapid optimization of synthetic routes. These automated platforms can accelerate the discovery of new synthetic methodologies and facilitate the efficient production of libraries of pyrrolidine derivatives for applications in drug discovery and materials science.

TechnologyAdvantages for Pyrrolidine SynthesisFuture Research Focus
Flow Chemistry Improved process control, enhanced safety, scalability.Development of robust and efficient continuous synthesis protocols.
Automated Synthesis High-throughput screening, rapid optimization, library synthesis.Integration with machine learning for autonomous reaction development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3R,4R)-rel-3,4-Diphenylpyrrolidine, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling or chiral auxiliary-mediated strategies. For example, boronic acid coupling under Pd(PPh₃)₄ catalysis (toluene/EtOH, 105°C) can introduce aryl groups to the pyrrolidine core while preserving stereochemistry . Chiral resolution via benzyl carbamate (Cbz) protection, as seen in difluoropyrrolidine derivatives, may stabilize intermediates for enantiomeric separation .

Q. How is the stereochemistry of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography and NOESY NMR are critical. For instance, highlights the use of X-ray to confirm morpholino stereochemistry in related triazolone derivatives. Chiral HPLC with cellulose-based columns can resolve enantiomers, validated by optical rotation comparisons .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS hazard classifications (e.g., H302 for oral toxicity, H315 for skin irritation). Use fume hoods to avoid inhalation, wear nitrile gloves, and employ dust-control measures during synthesis. Emergency procedures include rinsing eyes with water for ≥15 minutes and using activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be enhanced during synthesis?

  • Methodological Answer : Asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) or enzymatic resolution using lipases can improve enantioselectivity. demonstrates Cbz-group-directed resolution, achieving >98% ee in structurally similar difluoropyrrolidines .

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking evaluates binding affinities to target proteins. ’s computational framework for uranyl complexes can be adapted to study pyrrolidine interactions with biological receptors .

Q. How do structural modifications (e.g., fluorination) impact the compound’s physicochemical properties?

  • Methodological Answer : Fluorine substitution at specific positions (e.g., 3,4-difluoro analogs) increases metabolic stability and lipophilicity, as shown in . Comparative LogP and pKa measurements via shake-flask or HPLC methods quantify these changes .

Q. How can conflicting data on reaction yields in multicomponent syntheses be resolved?

  • Methodological Answer : Optimize solvent polarity (e.g., switching from THF to DMF) and catalyst loading. ’s multicomponent reactions achieved higher yields (75–82%) by adjusting stoichiometry and using MnO₂ as an oxidant, whereas ’s Pd-mediated couplings required strict anhydrous conditions .

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